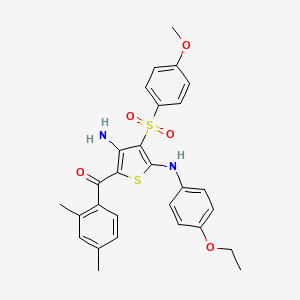

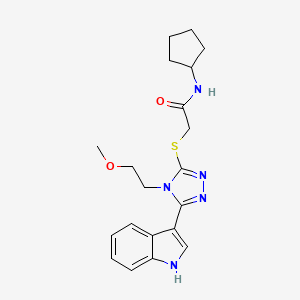

![molecular formula C16H11ClN4O4S B2935762 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide CAS No. 330201-18-8](/img/structure/B2935762.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .

Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .

Chemical Reactions Analysis

The synthesis of similar compounds involved a series of reactions including reduction, acetylation, and nucleophilic substitution .

Scientific Research Applications

Novel Antimicrobial Agents

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide derivatives have been synthesized and characterized, showing potent in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds are part of ongoing studies aimed at developing new antibacterial agents, highlighting their potential in addressing antimicrobial resistance—a major global health concern. The structure-activity relationships revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, indicating their importance in urease inhibition, which is more significant than the standard used in tests. This discovery opens avenues for the development of targeted therapies against infections caused by resistant microorganisms, addressing a critical need in the medical and pharmaceutical fields (Bhoi et al., 2015); (Gull et al., 2016).

Anticancer Potential

The derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide have been explored for their anticancer potential. Specific compounds within this chemical class have shown considerable antitumor activity against various cancer cell lines, suggesting their role as promising candidates for cancer therapy. The activity evaluation of these compounds against cancer cell lines, including human monocytic leukemia, hepatoma, and lung carcinoma cells, demonstrates their potential in inducing cell death and inhibiting tumor growth. Such studies contribute significantly to the field of oncology, offering new pathways for the development of effective anticancer drugs (Yurttaş et al., 2015).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide derivatives have been extensively studied, providing insights into the structural requirements for biological activity. These studies involve the development of novel synthetic methodologies, including microwave-assisted synthesis, which enhances the efficiency of producing these compounds. The detailed examination of their reactivity and the formation of various heterocyclic compounds through reactions with different agents offer a deep understanding of their chemical properties, laying the groundwork for the design of new molecules with improved efficacy and safety profiles for medical applications (Borad et al., 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity againstMycobacterium tuberculosis .

Mode of Action

tuberculosis . The inhibitory activity is likely due to the interaction of the benzothiazole moiety with the bacterial cells.

Biochemical Pathways

It is known that benzothiazole derivatives can interfere with the bacterial cell processes, leading to their inhibitory effects .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

tuberculosis suggest that they may lead to the death of these bacterial cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzothiazole derivatives .

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O4S/c1-8(22)18-10-3-4-12-14(7-10)26-16(19-12)20-15(23)11-6-9(17)2-5-13(11)21(24)25/h2-7H,1H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRDFESVNQIDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

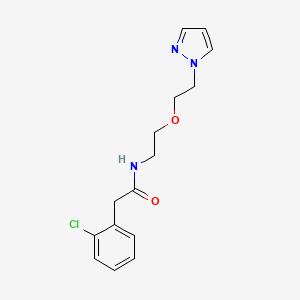

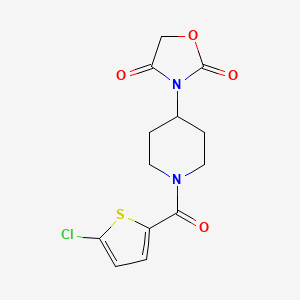

![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)

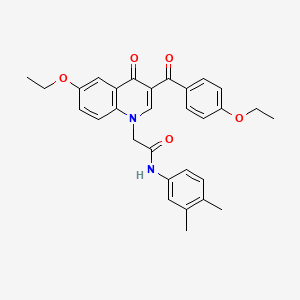

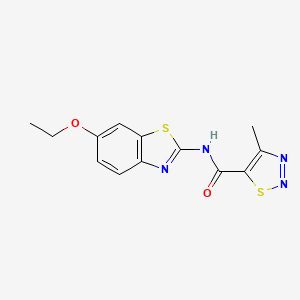

![diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate](/img/structure/B2935684.png)

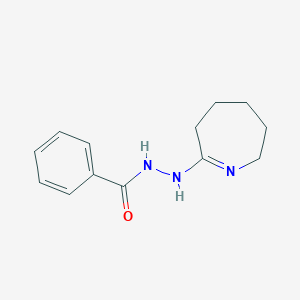

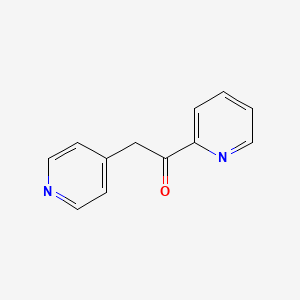

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2935696.png)